Inolitazone

Catalog No.
S548906
CAS No.
223132-37-4
M.F
C27H26N4O4S
M. Wt
502.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Inolitazone

CAS Number

223132-37-4

Product Name

Inolitazone

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C27H26N4O4S

Molecular Weight

502.6 g/mol

InChI

InChI=1S/C27H26N4O4S/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33)

InChI Key

JCYNMRJCUYVDBC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5

Solubility

Soluble in DMSO, not in water

Synonyms

CS 7017, CS-7017, CS7017, efatutazone, efatutazone hydrochloride, RS 5444, RS-5444, RS5444

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5

Description

The exact mass of the compound Inolitazone is 502.16748 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiazolidinediones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Management of Type 2 Diabetes:

Inolitazone's primary research focus has been on its ability to improve insulin sensitivity and reduce blood sugar levels in patients with type 2 diabetes. Studies have shown that inolitazone can be effective in lowering hemoglobin A1c (HbA1c), a marker of long-term blood sugar control. However, its use has been limited due to potential side effects like fluid retention and increased risk of bone fractures [].

Anti-inflammatory Properties:

In addition to its effects on blood sugar, inolitazone has shown promise in regulating inflammatory pathways. Research suggests that it may suppress the activity of certain enzymes and proteins involved in inflammation. This has led to investigations into its potential application in conditions like non-alcoholic fatty liver disease (NAFLD) and cardiovascular disease, both of which have an inflammatory component [, ].

Neuroprotective Effects:

Emerging research suggests that inolitazone might have neuroprotective properties. Studies have shown that it may improve insulin sensitivity in the brain and protect against neurodegeneration, potentially playing a role in Alzheimer's disease and other neurodegenerative conditions []. However, more research is needed to confirm these findings and understand the underlying mechanisms.

Inolitazone is characterized by its ability to activate PPAR-γ, a receptor that plays a crucial role in regulating glucose and lipid metabolism. It has an impressive inhibitory concentration (IC50) of approximately 0.8 nM for growth inhibition in tumor cells, indicating its potential as an anticancer agent . The compound is often studied in its dihydrochloride form, which enhances its stability and solubility in biological systems .

Inolitazone's anti-cancer activity is believed to be mediated through its activation of PPARγ []. PPARγ activation can trigger various effects in cancer cells, including:

  • Induction of differentiation: PPARγ activation can promote cancer cells to mature into functional, non-cancerous cells [].
  • Induction of apoptosis: Activation of PPARγ pathways can lead to the initiation of programmed cell death in cancer cells [].
  • Cell cycle arrest: PPARγ activation might influence cell cycle regulatory proteins, causing cancer cells to stop dividing [].
, primarily oxidation. It can be oxidized to produce various metabolites that may have differing biological activities. The compound's structure allows it to participate in diverse reactions, making it a versatile candidate for further chemical modifications.

Key Reactions:

  • Oxidation: Leads to the formation of metabolites.
  • Conjugation: Potentially forms conjugates with other biomolecules.

The biological activity of Inolitazone is largely mediated through its interaction with PPAR-γ. Upon activation, PPAR-γ regulates gene expression involved in glucose and lipid metabolism, which can lead to effects such as:

  • Induction of cell cycle inhibitors like p21WAF1/CIP1.
  • Modulation of inflammation and insulin sensitivity.
  • Potential anti-tumor effects through apoptosis induction in cancer cells .

Inolitazone can be synthesized through various organic chemistry techniques. The synthesis typically involves multi-step reactions that may include:

  • Formation of key intermediates: Utilizing starting materials that undergo functional group transformations.
  • Final cyclization: Completing the structure through cyclization reactions.

Specific details on the synthetic route are proprietary but generally involve standard laboratory techniques such as refluxing and chromatography for purification.

Inolitazone has several promising applications:

  • Cancer Therapy: Due to its ability to inhibit tumor growth via PPAR-γ activation.
  • Metabolic Disorders: Potential use in treating conditions like diabetes due to its effects on glucose metabolism.
  • Research Tool: Employed in studies aimed at understanding PPAR-γ signaling pathways and their implications in various diseases .

Interaction studies have shown that Inolitazone binds selectively to PPAR-γ, leading to the modulation of downstream signaling pathways. These studies are crucial for understanding how Inolitazone can influence cellular processes and contribute to therapeutic effects.

Notable Interactions:

  • Upregulation of genes involved in lipid metabolism.
  • Downregulation of inflammatory markers.

Similar Compounds: Comparison with Other Compounds

Inolitazone shares similarities with other PPAR-γ agonists but exhibits unique characteristics that set it apart. Below is a comparison with some similar compounds:

Compound NameChemical StructurePPAR-γ AgonismIC50 (nM)Unique Features
PioglitazoneSimilar structureYes3Established diabetes treatment
RosiglitazoneSimilar structureYes0.5Controversial due to safety concerns
ThiazolidinedioneSimilar structureYesVariesBroad metabolic effects

Unique Aspects of Inolitazone

Inolitazone's higher affinity for PPAR-γ compared to some other compounds makes it an intriguing candidate for further research and potential clinical applications .

Inolitazone, with the systematic name 5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione, possesses a single chiral center located at the carbon-5 position of the thiazolidinedione ring structure [1] [2] [3]. This hydrogen-containing chiral center results in the existence of two enantiomeric forms: the (+)-enantiomer and the (-)-enantiomer, giving rise to a total of two possible stereoisomers [4] [5] [6].

The stereochemical configuration at this chiral center significantly influences the pharmacological properties of inolitazone. Studies have demonstrated that the individual enantiomers may exhibit different biological activities, similar to other thiazolidinedione compounds where stereoisomeric differences have been observed in their interactions with peroxisome proliferator-activated receptor gamma [9] [6]. The presence of this chiral center makes inolitazone susceptible to rapid enantiomerization in vivo, which has implications for its therapeutic application and necessitates specialized approaches for studying individual enantiomers [4] [5] [6].

Deuterium-Enabled Chiral Switching (DECS)

Deuterium-Enabled Chiral Switching represents a specialized approach applied to inolitazone for stabilizing and studying individual enantiomers [4] [5] [6]. This technique involves replacing the exchangeable hydrogen at the chiral center with deuterium to stabilize individual enantiomers while retaining the pharmacological characteristics of the parent racemic mixture [4] [6].

For inolitazone, the DECS approach was implemented by taking advantage of the chemical instability of the chiral center through hydrogen-deuterium exchange, followed by chiral chromatography to separate the pure enantiomers [4] [5] [6]. The deuteration process exploits the inherent lability of the carbon-5 position in the thiazolidinedione ring, where the hydrogen atom can be readily exchanged with deuterium under appropriate conditions [4] [6].

However, the application of DECS to inolitazone yielded mixed results compared to other thiazolidinedione compounds. While deuteration of pioglitazone successfully increased plasma stability of both deuterated enantiomers against enantiomerization, deuterium incorporation at the chiral center of inolitazone only improved the plasma stability of the (+)-enantiomer by approximately 2.5-fold without having any effect on the stability of the (-)-enantiomer [4] [5] [6]. This differential response suggests that the specific molecular environment around the chiral center in inolitazone influences the effectiveness of deuterium stabilization.

The partial success of DECS with inolitazone demonstrates that not all thiazolidinedione compounds are equally amenable to this approach, despite bearing the same chiral center structure [4] [6]. The degree of deuterium loss observed in vivo is dependent on the interplay between the kinetics of deuterium-hydrogen exchange and the elimination rates of the compounds [4] [6].

Enantiomeric Stability

The enantiomeric stability of inolitazone is characterized by rapid enantiomerization in vivo, which is a common feature among thiazolidinedione compounds [4] [5] [6]. This rapid interconversion between enantiomers occurs due to the labile nature of the hydrogen-containing chiral center at the carbon-5 position of the thiazolidinedione ring [4] [6].

Under physiological conditions, the enantiomers of inolitazone readily interconvert, making it challenging to maintain distinct stereoisomeric forms for extended periods [4] [6]. This enantiomerization process occurs through the formation of a planar intermediate at the chiral center, which can be protonated from either face to regenerate both enantiomeric forms [4] [6].

The deuterium substitution studies revealed significant differences in enantiomeric stability between the two stereoisomers of inolitazone. When deuterium was incorporated at the chiral center, only the (+)-enantiomer showed improved stability with approximately 2.5-fold enhancement in plasma stability [4] [5] [6]. The (-)-enantiomer, in contrast, showed no improvement in stability upon deuteration, indicating that the stereochemical environment affects the carbon-deuterium bond strength and resistance to exchange [4] [6].

This differential stability behavior distinguishes inolitazone from other thiazolidinedione compounds like pioglitazone, where both deuterated enantiomers showed enhanced stability [4] [6]. The asymmetric response to deuteration in inolitazone suggests that the molecular interactions and conformational preferences around the chiral center differ between the two enantiomers, affecting their susceptibility to enantiomerization [4] [6].

Stereoselective Synthesis Methods

The stereoselective synthesis of inolitazone enantiomers primarily relies on the Deuterium-Enabled Chiral Switching methodology, which represents the most documented approach for obtaining individual stereoisomers of this compound [4] [5] [6]. The synthetic strategy begins with the racemic inolitazone as the starting material and employs deuterium substitution to enable chiral switching [4] [6].

The deuteration process for inolitazone utilizes hydrogen-deuterium exchange reactions that take advantage of the chemical instability of the chiral center [4] [5] [6]. This approach involves treating the racemic compound under conditions that promote the exchange of the hydrogen atom at the carbon-5 position with deuterium from deuterated solvents or reagents [4] [6]. The reaction conditions must be carefully controlled to ensure efficient deuterium incorporation while maintaining the integrity of the remaining molecular structure.

Following deuterium incorporation, chiral chromatography serves as the primary method for separating the deuterated enantiomers [4] [5] [6]. Chiral columns such as those containing polysaccharide-based chiral stationary phases are typically employed for this separation [10]. The chromatographic separation must be performed under conditions that prevent enantiomerization during the purification process.

The stereoselective synthesis approach for inolitazone faces several challenges compared to other thiazolidinedione compounds. The partial success of DECS methodology means that only the (+)-enantiomer benefits from deuterium stabilization, limiting the utility of this approach for studying both enantiomers independently [4] [6]. This asymmetric stabilization effect necessitates different handling and storage conditions for each enantiomer, with the (-)-enantiomer remaining susceptible to rapid enantiomerization even after deuteration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

502.16747650 g/mol

Monoisotopic Mass

502.16747650 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M17ILL71MC

Pharmacology

Efatutazone is an orally bioavailable thiazolidinedione and an agonist of peroxisome proliferator-activated receptor gamma (PPAR-gamma) with potential antineoplastic activity. Efatutazone binds to and activates PPAR-gamma thus inducing cell differentiation and apoptosis, leading to a reduction in cellular proliferation. PPAR-gamma is a nuclear hormone receptor and a ligand-activated transcription factor that controls the expression of genes involved in macromolecule metabolism and cell differentiation, specifically adipocyte differentiation.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

223132-37-4

Wikipedia

Efatutazone

Dates

Last modified: 08-15-2023
1: Murakami H, Ono A, Takahashi T, Onozawa Y, Tsushima T, Yamazaki K, Jikoh T, Boku N, Yamamoto N. Phase I study of Efatutazone, an oral PPARγ agonist, in patients with metastatic solid tumors. Anticancer Res. 2014 Sep;34(9):5133-41. PubMed PMID: 25202104.
2: Serizawa M, Murakami H, Watanabe M, Takahashi T, Yamamoto N, Koh Y. Peroxisome proliferator-activated receptor γ agonist efatutazone impairs transforming growth factor β2-induced motility of epidermal growth factor receptor tyrosine kinase inhibitor-resistant lung cancer cells. Cancer Sci. 2014 Jun;105(6):683-9. doi: 10.1111/cas.12411. Epub 2014 May 10. PubMed PMID: 24698130.
3: Komatsu Y, Yoshino T, Yamazaki K, Yuki S, Machida N, Sasaki T, Hyodo I, Yachi Y, Onuma H, Ohtsu A. Phase 1 study of efatutazone, a novel oral peroxisome proliferator-activated receptor gamma agonist, in combination with FOLFIRI as second-line therapy in patients with metastatic colorectal cancer. Invest New Drugs. 2014 Jun;32(3):473-80. doi: 10.1007/s10637-013-0056-3. Epub 2013 Dec 15. PubMed PMID: 24337768; PubMed Central PMCID: PMC4045340.
4: Nakles RE, Kallakury BV, Furth PA. The PPARγ agonist efatutazone increases the spectrum of well-differentiated mammary cancer subtypes initiated by loss of full-length BRCA1 in association with TP53 haploinsufficiency. Am J Pathol. 2013 Jun;182(6):1976-85. doi: 10.1016/j.ajpath.2013.02.006. Epub 2013 May 8. PubMed PMID: 23664366; PubMed Central PMCID: PMC3668033.
5: Smallridge RC, Copland JA, Brose MS, Wadsworth JT, Houvras Y, Menefee ME, Bible KC, Shah MH, Gramza AW, Klopper JP, Marlow LA, Heckman MG, Von Roemeling R. Efatutazone, an oral PPAR-γ agonist, in combination with paclitaxel in anaplastic thyroid cancer: results of a multicenter phase 1 trial. J Clin Endocrinol Metab. 2013 Jun;98(6):2392-400. doi: 10.1210/jc.2013-1106. Epub 2013 Apr 15. PubMed PMID: 23589525; PubMed Central PMCID: PMC3667260.
6: Pishvaian MJ, Marshall JL, Wagner AJ, Hwang JJ, Malik S, Cotarla I, Deeken JF, He AR, Daniel H, Halim AB, Zahir H, Copigneaux C, Liu K, Beckman RA, Demetri GD. A phase 1 study of efatutazone, an oral peroxisome proliferator-activated receptor gamma agonist, administered to patients with advanced malignancies. Cancer. 2012 Nov 1;118(21):5403-13. doi: 10.1002/cncr.27526. Epub 2012 May 8. PubMed PMID: 22570147; PubMed Central PMCID: PMC3726261.

Explore Compound Types